molecular formula C18H13N3O3 B2868995 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide CAS No. 2034317-11-6

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide

Cat. No.: B2868995
CAS No.: 2034317-11-6
M. Wt: 319.32
InChI Key: PUEMILSDKXMEBL-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide is a chemical compound designed for research purposes, featuring a fused oxazolopyridine core, a strategic scaffold in medicinal chemistry . This compound is part of a class of molecules that has shown significant promise in early-stage drug discovery, particularly in the investigation of new treatments for infectious diseases. Related chemical analogs have been identified as potent inhibitors of the proteasome in parasites such as Leishmania donovani , which is the causative agent of visceral leishmaniasis, a severe and often fatal tropical disease . The mechanism of action for this series is believed to involve the inhibition of the β5-subunit of the proteasome, specifically targeting the chymotrypsin-like activity, which is crucial for protein degradation and cell survival in pathogens . The structural components of this molecule—including the oxazolopyridine core and the furan-2-carboxamide group—are frequently employed in scaffold-hopping strategies to optimize drug-like properties such as potency, solubility, and metabolic stability while aiming to reduce toxicity . Compounds based on pyridine and fused heterocyclic scaffolds are of immense value in pharmaceutical research due to their solubility profiles and their capacity to interact with diverse biological targets . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a pharmacological tool to study proteasome function in disease models. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-13(20-16(22)15-8-5-9-23-15)10-14-18(19-11)24-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMILSDKXMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide typically involves the cyclization of precursor molecules under specific conditions. One common method involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid . This reaction yields the oxazolo[5,4-b]pyridine core, which can then be further functionalized to introduce the furan-2-carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties may result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : 6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Core : Oxazolo[5,4-b]pyridine.
  • Substituents :
    • Position 3: Phenyl.
    • Position 6: Furan-2-yl.
    • Amide group: Linked to a 4-phenylthiazole.
  • Key Differences: The amide substituent in Compound A is attached to a thiazole ring, whereas the target compound features a simpler furan-2-carboxamide group.
Compound B : 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Core : Furo[2,3-b]pyridine (distinct from the oxazolo[5,4-b]pyridine core).
  • Substituents: Fluorophenyl, trifluoroethylamino, and oxadiazole groups.
  • Key Differences: The furopyridine core lacks the oxazole ring present in the target compound, which could influence electronic properties and hydrogen-bonding capacity. Fluorinated and oxadiazole moieties in Compound B may enhance metabolic stability and target selectivity compared to non-fluorinated analogs .

Comparative Data Table

Property Target Compound Compound A Compound B
Core Structure Oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine Furo[2,3-b]pyridine
Position 5 Substituent Methyl None None
Position 6 Substituent Furan-2-carboxamide Furan-2-yl Trifluoroethylamino
Amide Group Furan-2-carboxamide 4-Phenylthiazole-2-carboxamide Oxadiazole-propan-2-ylcarbamoyl
Aromatic Substituents 2-Phenyl 3-Phenyl 4-Fluorophenyl
Molecular Weight (Da)* ~349.38 ~483.54 ~619.56
Potential Applications Under investigation Kinase inhibition (inferred) Anticancer (fluorinated motifs)

*Calculated based on structural formulas.

Implications of Structural Variations

  • Methyl Group at Position 5 : The target compound’s methyl group may enhance lipophilicity and membrane permeability compared to Compound A .
  • Amide Substituents : Compound A’s thiazole-linked amide could improve π-π stacking with hydrophobic protein pockets, while the target’s furan-2-carboxamide might favor hydrogen bonding with polar residues.
  • Fluorinated Groups: Compound B’s trifluoroethylamino and fluorophenyl groups likely confer resistance to oxidative metabolism, a common advantage in drug design .

Notes and Limitations

  • Pharmacological data for the target compound are absent in the provided evidence; further studies are needed to evaluate its bioactivity.
  • Fluorinated analogs like Compound B highlight the importance of halogenation in optimizing drug-like properties .

This analysis underscores the critical role of substituent engineering in modulating the physicochemical and biological profiles of heterocyclic compounds. Future work should prioritize empirical validation of the target compound’s properties relative to its analogs.

Biological Activity

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide is a novel organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines oxazole and pyridine rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number2034317-11-6
Molecular FormulaC18_{18}H13_{13}N3_{3}O3_{3}
Molecular Weight319.3 g/mol

Structural Characteristics

The compound's structure is characterized by the presence of an oxazolo[5,4-b]pyridine core attached to a furan-2-carboxamide moiety. This unique combination is hypothesized to contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50_{50} values were reported in the micromolar range, suggesting potent anticancer activity .
  • Mechanism of Action : The proposed mechanism involves the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it appears to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : Studies have reported that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, making it a candidate for further development as an antimicrobial agent .
  • Fungal Activity : Preliminary tests suggest that the compound also possesses antifungal properties against common pathogens such as Candida albicans, further expanding its potential therapeutic applications .

Recent Research Highlights

  • Study on Anticancer Effects : A study published in 2023 evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity and potential for use in combination therapies with existing chemotherapeutics .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it could enhance the efficacy of traditional antibiotics when used in combination, suggesting a synergistic effect .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50_{50} in µM range)
AntimicrobialEffective against Gram-positive/negative bacteria
Fungal ActivityInhibition of Candida albicans

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